molecular formula C9H12O5 B1167791 N(6)-4-azidosalicylylkallidin CAS No. 112430-78-1

N(6)-4-azidosalicylylkallidin

Cat. No.: B1167791
CAS No.: 112430-78-1
Attention: For research use only. Not for human or veterinary use.
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Description

"N(6)-4-azidosalicylylkallidin" is a chemically modified derivative of kallidin, a bioactive peptide involved in vasodilation and inflammation. The compound features a 4-azidosalicylyl group attached to the N(6) position of the lysine residue within the kallidin structure. This modification introduces a photoreactive azide moiety, enabling the compound to act as a photoaffinity probe for studying ligand-receptor interactions in kallidin-mediated pathways.

Properties

CAS No.

112430-78-1

Molecular Formula

C9H12O5

Synonyms

N(6)-4-azidosalicylylkallidin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "N(6)-4-azidosalicylylkallidin" with structurally or functionally related compounds based on synthesis strategies, functional groups, and applications.

Compound Key Features Synthetic Route Applications/Findings
This compound Azide-modified kallidin derivative; photoreactive probe. Likely involves lysine-selective azide coupling (inferred from analogous methods). Probing kallidin receptor binding sites via photo-crosslinking .
(E)-3-(6-溴喹啉-4-基)-N-苯基丙烯酰胺 (6o) Quinoline-acrylamide hybrid; bromine substituent enhances stability. Route B: Acrylation of quinoline precursors with phenylamine. Anticancer activity studied; inhibits kinase pathways (specific targets not detailed) .
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine-carboxylic acid; chloro and methyl substituents. Not specified in the SDS, but likely involves halogenation and alkylation steps. Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
3-((4-(4-氟-2-甲基-1H-吲哚-5-基氧基)-6-甲氧喹唑啉基-7-基氧基)甲基)-N,N-二甲基環丁胺 Fluorinated indole-quinazoline hybrid; dimethylamine tail. Reductive amination with dimethylamine hydrochloride and cyanoborohydride. Potential use in targeted cancer therapies (e.g., EGFR inhibition) .

Key Observations:

Synthetic Complexity : The compound’s synthesis likely requires selective lysine modification, contrasting with the reductive amination or acrylation steps used for quinazoline and acrylamide derivatives .

Biological Relevance: While quinoline and quinazoline analogs focus on kinase inhibition, "this compound" is tailored for mechanistic studies of peptide-receptor interactions, highlighting its niche in pharmacological research .

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